Journal Name:Journal of Sensory Studies
Journal ISSN:0887-8250
IF:2.831
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-459X
Year of Origin:1986
Publisher:Wiley-Blackwell
Number of Articles Per Year:53
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.ijhydene.2023.07.031
(La,Sr)CoO3 and (La,Sr)2CoO4 dual phase powders were synthesized via thermal plasma to be used as cathodes for intermediate temperature solid oxide fuel cells (IT-SOFC). This covered pure (La,Sr)CoO3 as well as the composites where the fraction of (La,Sr)2CoO4 was gradually increased reaching the mid-composition. Powders, all synthesized in the same condition, were extremely small in size, especially at mid-composition where they were close to 30 nm in size. Area specific resistance (ASR) determined from the symmetric cell imply improved cathodic performance at the mid-composition. Taking ASR = 0.15 Ω∗cm2 as benchmark, it was found that the (La,Sr)CoO3: (La,Sr)2CoO4 = 0.53:0.47 cathode may be used at temperatures close 750 °C. Measurements taken from several runs however imply that the cathode performance was not stable and ASR values increases with cycling. This was attributed to the powder form of the cathode which would be expected to coarsen rapidly due to accelerated surface diffusion.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.ijhydene.2023.07.058
The field of ternary-based electrocatalyst design and fabrication has attracted considerable attention due to the unique physio-chemical and heterostructural properties exhibited by electrode materials in the realm of fuel generation. In this study, we present a straightforward method for efficiently constructing an electrocatalyst capable of facilitating the electrocatalytic splitting of H2O. Our approach involves the assembly of NiO nanoparticles onto MoS2 and BiVO4 using ultrasonication. Spectroscopic analysis reveals the presence of moderated electronic configurations resulting from a robust chemical interaction within the nanostructure. This interaction induces a charge shift from Ni2+ to Mo6+/Mo4+ across the interfacial Mo–S–Ni bond, leading to an increase in active sites and facilitating charge/mass transfers for the OER and HER within the nanostructures. Furthermore, the NiO/MoS2/BiVO4 nanostructure exhibits exceptional catalytic performance under alkaline conditions. It demonstrates a low overpotential of 300 mV for the OER and 95 mV at 10 mA cm−2 for the HER. Importantly, the nanostructured electrode maintains remarkable electrochemical stability for both HER and OER, as evidenced by minimal voltage fluctuations even after continuous operation for 24 h. This work highlights a simple yet significant strategy for optimizing electronic configurations using dual-functional transition metal-based electrocatalysts in the context of H2O splitting.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.ijhydene.2023.07.071
We formulated the maximum hydrogen column height that avoids capillary breakthrough into the caprock above saline aquifers and depleted gas reservoirs. The effects of potential cushion gases such as methane, carbon dioxide, and nitrogen were considered. Using representative rock and fluid properties, the results suggested an optimal depth of approximately 1600 m for hydrogen storage. The use of a cushion gas with a higher density can increase the maximum hydrogen column height and the mass of storable hydrogen. The sensitivity analysis showed that the contact angle and caprock pore radius have the greatest influence on the maximum column height. Uncertainty quantification using Monte-Carlo simulation presented that P10, P50, and P90 for the optimum storage depths are 1760, 1565, and 1370 m, respectively. The mixing of gases resulted in a lower maximum hydrogen height. Moreover, the results indicated a higher dip angle of the formation can decrease the storable hydrogen mass.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.ijhydene.2023.07.069
The present investigation aimed to assess the influence of the Co–W–B NPs catalyst on the process of sodium borohydride hydrolysis. The study involved the synthesis of Co–W–B NPs through the utilization of an eco-friendly green synthesis extract derived from the Rheum ribes shell in conjunction with the chemical reduction technique for catalyst production. The investigation of catalysts' structure and surface morphology was conducted through the utilization of X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), energy-dispersive X-ray spectroscopy (EDX), and Fourier transform infrared spectroscopy (FTIR) techniques. The average particle size was determined to be 35 nm in TEM analysis. The presence of Co–W–B nanoparticles and their elemental composition % were determined through EDX analysis, revealing values of 63.9% (Co), 31.89% (C), 1.75% (B), and 2.46% (W) within the nanoparticle. The manufactured Co–W–B catalyst's use for hydrolysis of sodium borohydride was studied under various conditions, including different concentrations of NaOH and NaBH4, different amounts of catalyst, and different temperature parameters. The hydrogen production rate for the Co–W–B NPs catalyst in NaBH4 hydrolysis was determined to be 5367 mLg−1min−1 at 30 °C. The study involved the determination of TOF values for a catalyst composed of Co–W–B NPs, which were subjected to varying temperatures. The activation energies were determined through the utilization of the n-th order and Langmuir-Hinshelwood kinetic models and subsequently calculated using the Arrhenius equation, resulting in values of 35.36 and 31.70 kJ/mol, respectively. The values of enthalpy and entropy, ΔH and ΔS, were determined through the utilization of Eyring's equation, 18.49 kJ/mol and −80.7 J/mol.K, respectively.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.ijhydene.2023.06.343
Detonation engine, relying on the Fickett-Jacob cycle, may offer higher thermodynamic efficiency than engine relying on the Brayton (constant pressure) or Humphrey (constant volume) cycles. The present work quantitatively investigates the entropy production in steady detonation wave propagating in hydrogen-air mixtures. In particular, the contribution of each elementary chemical reaction to the total entropy production was investigated. The change of entropy during chemical processes was divided into the sensible and the reaction contributions. The study of the influence of several parameters including equivalence ratio, reactor model, initial pressure and temperature was embedded in a parametric study. It is shown that detonation conditions favor higher entropy production than constant volume and pressure combustion processes when considering the von Neumann state as the reference thermodynamic state. In general, the largest modifications in the entropy production pathways are induced by a change of equivalence ratio. In most cases, the largest contributions to total entropy production comes from the reactions H2 + OHH2O + H and H + OH + M = H2O + M, which are also the largest contributors to the energy release. The contributions of the sensible and reaction parts to the total entropy production demonstrate complex variations whose details depend on which specific reaction is considered. Besides, we studied the evolution of the main radicals and nitrogen oxides within the Taylor-Zeldovich expansion wave which brings the flow to rest. Significant change of the nitrogen oxides mole fraction occurs in this region, which indicates that this process should be accounted for when estimating pollutant formation in detonation.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.ijhydene.2023.07.025
The formation of magnesium hydrides through the chemical reaction between magnesium and hydrogen gas is considered one of the most effective hydrogen storage methods. During this reaction process, thermal management is crucial to maintain the reaction active because of the large amount of heat generated, but has been challenging due to the poor heat transfer in the powder bed. In this study, a novel reactor of tooth-shaped configuration is designed for Mg-based hydrogen gas storage, where the hydrogen is not only the stored gas but also serves as the cooling medium in direct contact with the Mg powders. The hydrogen gas in the reactor can flow uniformly through the interior of the Mg plate of compacted powders at a relatively high rate. The proposed direct contact cooling reactor with tooth-shaped configuration is studied numerically in comparison with another direct contact cooling reactor with parallel sheet configuration as well as the traditional reactor with a second cooling medium. The required reaction time for storage for the tooth-shaped configuration is 40% and 78% lower compared with that of the parallel sheet configuration and the traditional reactor, respectively. The reaction rate increases with higher flow rate of hydrogen gas, although at the cost of higher pumping power. When the hydrogen storage rate and the storage density of the total system are the main considerations, the tooth-shaped configuration with flow-through hydrogen demonstrates clear advantages over the other two reactors.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.ijhydene.2023.07.075
In the past several years, Mg-based high entropy alloys (HEAs) have attracted great attention in high gravimetric hydrogen storage capacity. In this work, the hydrogen storage properties of Mg0.10Ti0.30V0.25Zr0.10Nb0.25 HEA are investigated by first-principles calculations. With increasing hydrogen concentration, the structural stability of BCC and FCC hydrides decreases and increases, respectively. By comparing the lattice constants, number of hydrogenation-induced abnormal short hydrogen-hydrogen bonds and radial distribution functions of BCC and FCC hydrides, it is found that the hydrogen accommodation ability of BCC phase is weaker than that of FCC phase, and a BCC to FCC phase transformation occurs during hydrogenation process. Further total energy calculations suggest that the threshold hydrogen content of phase transformation for Mg0.10Ti0.30V0.25Zr0.10Nb0.25 is around H/M = 1.16. By phonon spectra calculation, the maximum gravimetric hydrogen storage capacity of Mg0.10Ti0.30V0.25Zr0.10Nb0.25 is predicated to be as high as 3.16 wt%, demonstrating that Mg0.10Ti0.30V0.25Zr0.10Nb0.25 HEA is a potential hydrogen storage material.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.ijhydene.2023.07.079
The use of CO2-rich natural gas as feedstock in DRM is an attractive route of carbon dioxide utilisation due to the compositional advantage of these particular resources. The optimal operating conditions would potentially improve the overall thermal efficiency of the DRM process, especially when the temperature is lower than 800 °C. This study reports a catalyst with the demonstrated high performance and high coke-resistance, developed from ruthenium modified ceria-zirconia. Coprecipitation and hydrothermal methods were adopted to prepare the ceria-zirconia supports, and then impregnated with a very small amount of Ru (0.10 wt%). The structure-catalytic activity relationship of the catalyst was further investigated in DRM. High conversions of CH4 and CO2, i.e., 44.0% and 57.4%, respectively, were achieved by using 0.1Ru1CZ5U-180 at low temperature of 600 °C. A significant reduction in the onset reaction temperature was observed from temperature programmed reduction (TPR) and this observation was related to the increased number of exchangeable oxygens in the presence of Ru. Nitrogen adsorption-desorption results suggested that the specific surface area and the total pore volume also improved the exchange of oxygen between adsorbed carbon dioxide molecules and the crystal lattice. It is evident that the presence of ruthenium accelerated the oxygen spillover process on the surface of the catalyst, and facilitated the dynamics of the oxygen exchange between the adsorbed carbon dioxide molecules and the ceria-zirconia, which ultimately contributed to the observed increase in catalytic activity at temperatures below 800 °C. Most importantly, no detectable carbon deposits were formed over the entire experimental period when the ruthenium modified ceria-zirconia catalyst was used.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.ijhydene.2023.07.067
This paper describes the performance of explosion free in fire self-venting (TPRD-less) composite tanks in fires of realistic specific heat release rate (HRR/A), i.e., total fire HRR over the source area, A, of HRR/A = 1 MW/m2, during fire intervention. This breakthrough safety technology does not require thermally activated pressure relief devices (TPRD). It provides microleaks-no-burst (μLNB) performance of hydrogen storage tanks in fire. The study investigated two fire intervention strategies, i.e., removal of vehicle with μLNB tank from the fire, and extinction of fire by water. One carbon-carbon and one carbon-basalt double-composite wall tanks were assessed in the removal from fire scenario. Four carbon-basalt prototypes were studied in fire extinction scenarios. All six prototypes of 7.5 L and nominal working pressure of 70 MPa have demonstrated safe release of hydrogen through microchannels of the wall after the liner melting. The μLNB technology allows to apply standard intervention strategies and tactics.
Journal of Sensory Studies ( IF 2.831 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.ijhydene.2023.07.077
The effects of hydrogen addition on the premixed laminar burning characteristics of n-dodecane reacting in air were experimentally investigated using the freely expanding spherical flame method. The initial operating conditions were temperature = 425 K, pressure = 1 ˗ 4 bar, equivalence ratio = 0.8–1.4, and mole fraction of H2 in n-dodecane-H2 mixture = 0–40%. Nonlinear stretch extrapolation schemes were implemented to minimize the uncertainty in the estimation of unstretched flame speed as the binary fuel mixtures of n-dodecane and H2 had non-unity Lewis numbers. All experimental operating conditions were simulated in CHEMKIN using a planar flame model with three different reaction mechanisms. The statistical uncertainty estimated for the LBV was below ±6.93%. The LBV increased by three/two times at off–stoichiometric/stoichiometric mixtures as the mole fraction of hydrogen (XH2) increased from 0 to 40% in n-dodecane. The rich mixtures of n-dodecane-air (ϕ = 1.4) were unstable to thermo-diffusive effects due to the lower mass diffusivity of n-dodecane and Le < 1, in contrast, H2 blending to the n-dodecane by keeping the other parameters being same transformed it from an unstable to a stable one. The effective Lewis number and Markstein length decreased with an increasing XH2 in n-dodecane, indicating that the mixtures were stable to thermo-diffusive effects, but with further increase in XH2, there may be a transition in flame stability. H2 addition resulted in an earlier onset of hydrodynamic instability due to a reduction in the flame thickness. In addition, sensitivity analysis was performed to identify the key reactions responsible for the enhanced reactivity associated with H2 addition. The reaction pathway and emission analysis showed a significant reduction in CO2 and CO emissions. Finally, an increase of initial pressure decreased the LBV for all investigated mixtures.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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24.40 | 47 | Science Citation Index Science Citation Index Expanded | Not |
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